Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

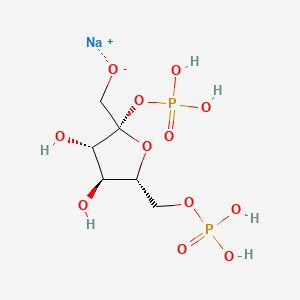

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphonooxy groups attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of hydroxyl and phosphonooxy groups through selective phosphorylation and hydroxylation reactions. Common reagents used in these steps include phosphoryl chloride, sodium hydroxide, and various organic solvents to facilitate the reactions under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.

Substitution: Phosphonooxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in the treatment of metabolic disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate involves its interaction with specific molecular targets and pathways. The compound’s phosphonooxy groups can mimic phosphate groups in biological systems, allowing it to participate in phosphorylation reactions and influence enzyme activity. This can affect various cellular processes, including signal transduction, energy metabolism, and gene expression.

Comparison with Similar Compounds

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate can be compared to other phosphorylated sugars and nucleotides. Similar compounds include:

Adenosine triphosphate (ATP): A key energy carrier in cells.

Glucose-6-phosphate: An important intermediate in glycolysis.

Fructose-1,6-bisphosphate: Another glycolytic intermediate.

Biological Activity

Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a complex organic compound with significant biological activity. This compound belongs to a class of phosphonated sugars which have garnered attention for their potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features multiple hydroxyl groups and phosphonates, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 292.19 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

| Stability | Sensitive to moisture |

The biological activity of this compound primarily involves its role as a phosphonate donor. Phosphonates are known to mimic natural phosphate groups in biological systems, facilitating various biochemical pathways.

- Antiviral Activity : Research indicates that phosphonated compounds exhibit antiviral properties by inhibiting viral replication. A study demonstrated that similar phosphonated sugars could interfere with viral glycoprotein synthesis, thereby reducing viral load in infected cells .

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes such as DNA replication and repair .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a modulator of phosphoinositide metabolism. This action could lead to altered cellular responses to growth factors and hormones .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, the antiviral efficacy of this compound was assessed against the influenza virus. The results indicated that treatment with the compound significantly reduced viral titers in infected cell cultures compared to untreated controls.

Case Study 2: Enzyme Interaction

A kinetic study involving this compound revealed its potential as an inhibitor of ribonucleotide reductase. The inhibition was characterized by a decrease in enzyme activity by 70% at concentrations above 100 µM .

Properties

IUPAC Name |

sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,8-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q-1;+1/t3-,4-,5+,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGLXYBMOWLLDI-QAYODLCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.